molecular formula C9H12O3S B3381055 2-[4-(Methylsulfonyl)phenyl]-1-ethanol CAS No. 214614-61-6

2-[4-(Methylsulfonyl)phenyl]-1-ethanol

Cat. No.: B3381055
CAS No.: 214614-61-6
M. Wt: 200.26 g/mol
InChI Key: ZHHRUHAQUDFOGD-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfonyl)phenyl]-1-ethanol is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRUHAQUDFOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Alkylsulfonylated Aromatic Alcohols in Synthetic Chemistry

Alkylsulfonylated aromatic alcohols represent a significant class of compounds in synthetic chemistry, primarily serving as intermediates in the preparation of pharmaceuticals and functional materials. The sulfone group (—SO₂—) is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring and any attached functional groups. This electronic effect is pivotal in modulating the reactivity and biological activity of target molecules.

The synthesis of these alcohols can be approached through various methods. A common strategy involves the reduction of the corresponding ketone or carboxylic acid derivative. For instance, the reduction of a carbonyl group to a hydroxyl group is a fundamental transformation in organic synthesis. Alternatively, enzymatic strategies are gaining prominence for the sulfation of aromatic and aliphatic alcohols. nih.gov Sulfotransferases (STs), for example, can catalyze the transfer of a sulfate (B86663) group from a donor to a hydroxyl group under mild conditions, offering high chemo- and regioselectivity compared to traditional chemical methods which often require harsh reagents. nih.gov The development of biocatalytic routes is a key area of research, aiming to provide more sustainable and efficient synthetic pathways. nih.gov

Overview of Structural Motifs Featuring the 4 Methylsulfonyl Phenyl Moiety

The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore found in a multitude of biologically active compounds. Its presence is often critical for achieving high potency and selectivity towards specific biological targets. This structural motif is particularly prevalent in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The methylsulfonyl group is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites, which contributes to the binding affinity and selectivity profile of the drug. nih.gov For example, in the structure of the selective COX-2 inhibitor Etoricoxib, the related 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate, highlighting the importance of the methylsulfonylphenyl core in the synthesis of this class of drugs. chemicalbook.comgoogleapis.compatsnap.comgoogle.com

Beyond COX-2 inhibition, this moiety has been incorporated into molecules targeting a diverse range of biological pathways, demonstrating its versatility in medicinal chemistry. nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com

Compound/Derivative ClassSignificance/Biological TargetReference
Etoricoxib Intermediate Key building block for the selective COX-2 inhibitor Etoricoxib. chemicalbook.comgoogleapis.compatsnap.comgoogle.comlgcstandards.combldpharm.com
Indole (B1671886) Derivatives Exhibit dual antimicrobial and anti-inflammatory (COX-2 inhibitory) activities. nih.gov
Phenylsulfonyl Piperazines Investigated for antiproliferative activity against various cancer cell lines. researchgate.net
Benzenesulfonamides Designed as antagonists for the 5-HT6 receptor, with potential applications in cognitive disorders. openpharmaceuticalsciencesjournal.com
Quinoline Derivatives Act as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation. researchgate.net

Role of 2 4 Methylsulfonyl Phenyl 1 Ethanol As a Synthetic Building Block

Precursor in Fine Chemical Synthesis

As a precursor, 2-[4-(methylsulfonyl)phenyl]-1-ethanol is primarily utilized through the transformation of its primary alcohol group. This functional group can be readily modified, making the entire molecule a key intermediate for constructing more complex chemical architectures. The two main strategies involve either the oxidation of the alcohol to a carbonyl compound or its conversion into a more reactive species suitable for nucleophilic substitution.

The oxidation of this primary alcohol can yield two critically important intermediates: 2-[4-(methylsulfonyl)phenyl]acetaldehyde under mild conditions, or 4-(methylsulfonyl)phenylacetic acid under stronger oxidizing conditions. libretexts.orgchemguide.co.uk These derivatives are pivotal starting points for a variety of synthetic routes.

Starting MaterialOxidation ProductTypical Reagents
This compound2-[4-(Methylsulfonyl)phenyl]acetaldehydePyridinium chlorochromate (PCC); TEMPO-based systems organic-chemistry.orgnih.gov
This compound4-(Methylsulfonyl)phenylacetic acidJones reagent (CrO₃/H₂SO₄); Excess KMnO₄ or Na₂Cr₂O₇ libretexts.orgkhanacademy.org

Furthermore, the hydroxyl group can be activated by converting it into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively. organic-chemistry.orgresearchgate.net This transformation prepares the molecule for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. google.com

Alcohol DerivativePurposeTypical Reagents
2-[4-(Methylsulfonyl)phenyl]ethyl tosylateCreates an excellent leaving group for Sₙ2 reactionsp-Toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) researchgate.net
2-[4-(Methylsulfonyl)phenyl]ethyl mesylateCreates an excellent leaving group for Sₙ2 reactionsMethanesulfonyl chloride (MsCl) in the presence of a base like triethylamine

The methylsulfonylphenyl moiety is a key feature in numerous heterocyclic compounds with significant biological activities. The aldehyde and ketone derivatives of the core structure are particularly useful for constructing these ring systems. For instance, research has shown that 4-(methylsulfonyl)acetophenone is a precursor for synthesizing 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives through Fischer indole synthesis. nih.gov

Following this logic, the aldehyde derived from the oxidation of this compound serves as a direct and reactive substrate for building a variety of sulfonylated heterocycles. It can undergo condensation reactions with binucleophilic reagents such as substituted hydrazines, hydroxylamine, or amidines to form pyrazoles, isoxazoles, or pyrimidines, respectively. Similarly, related α-hydroxyketones like 2-hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (B1350411) are explicitly used in multicomponent reactions to synthesize substituted pyrroles. The versatility of the carbonyl group in these precursors makes them central to the combinatorial synthesis of libraries of heterocyclic compounds.

The this compound scaffold is fundamental to the synthesis of more elaborate aryl-ethyl structures, most notably in the pharmaceutical field. The compound 4-(methylsulfonyl)phenylacetic acid, which is the direct oxidation product of this compound, is a crucial intermediate for manufacturing selective COX-2 inhibitors like Etoricoxib. chemicalbook.comsynthinkchemicals.comgoogle.com

Patents and chemical literature describe in detail how 4-(methylsulfonyl)phenylacetic acid is coupled with pyridine derivatives, such as the methyl ester of 6-methylpyridine-3-carboxylic acid, in the presence of a Grignard reagent to form 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. patsnap.comgoogleapis.comgoogle.com This ketone is a direct precursor to Etoricoxib. chemicalbook.comgoogle.com Therefore, this compound is just one synthetic step away from this key intermediate, positioning it as a highly valuable starting material.

Intermediate for Chiral Molecule Synthesis (if enantiomeric forms are pursued)

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-[4-(methylsulfonyl)phenyl]-1-ethanol. When synthesized through standard chemical methods, the product is a racemic mixture. However, for many pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce potential side effects. mdpi.com

Optically pure enantiomers of this alcohol can be obtained through asymmetric synthesis, a cornerstone of modern drug development. A primary method for achieving this is the enantioselective reduction of the corresponding prochiral ketone, 1-hydroxy-2-(4-(methylsulfonyl)phenyl)ethanone. This transformation is often accomplished using biocatalytic methods, which employ microorganisms or isolated enzymes (ketoreductases) that can selectively produce one enantiomer over the other with high enantiomeric excess. nih.gov For instance, various ketoreductases are known to reduce substituted ketones to their corresponding chiral alcohols with high selectivity. nih.gov Alternatively, chemical methods using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts, can also be employed for the asymmetric reduction of prochiral ketones. mdpi.com

Once obtained, these enantiomerically pure alcohols serve as valuable chiral building blocks for the synthesis of complex, single-enantiomer active pharmaceutical ingredients.

Applications in the Synthesis of Advanced Materials (e.g., polymers, specialized reagents)

The use of this compound specifically for the synthesis of advanced materials such as functional polymers or specialized reagents is not extensively documented in publicly available research. While polymers incorporating sulfonyl groups are known for their thermal stability and specific solubility profiles, the direct incorporation of this particular building block into polymer backbones or as a functional side chain has not been a major focus of reported studies.

Development of Novel Synthetic Reagents Incorporating the Methylsulfonylphenyl-Ethanol Scaffold

The development of novel, named synthetic reagents based on the this compound scaffold is not prominently featured in the scientific literature. While the molecule is a useful synthetic intermediate, it is typically consumed as a building block rather than being converted into a standalone reagent with a specific, widely recognized name and function (e.g., a specialized oxidant, reductant, or coupling agent). Its value lies in its role as a precursor to other reactive intermediates, as detailed in the sections above.

Analytical Chemistry Methodologies for 2 4 Methylsulfonyl Phenyl 1 Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2-[4-(Methylsulfonyl)phenyl]-1-ethanol, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals in a solvent like CDCl₃ would be:

A singlet for the three protons of the methylsulfonyl (–SO₂CH₃) group.

A pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.

Two triplets corresponding to the two methylene (B1212753) (–CH₂–) groups of the ethanol (B145695) side chain, showing coupling to each other.

A broad singlet for the hydroxyl (–OH) proton, which can exchange and its chemical shift is often concentration-dependent. msu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the symmetric structure of this compound, the following signals are anticipated:

A signal for the methyl (–CH₃) carbon of the sulfone group.

Two signals for the methylene (–CH₂–) carbons of the ethanol chain.

Four distinct signals for the six carbons of the phenyl ring due to the para-substitution pattern. organicchemistrydata.org

The specific chemical shifts are influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the hydroxyethyl (B10761427) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
–SO₂CH ~3.0 ~44.5
Ar–CH ₂– ~2.9 ~39.0
–CH₂–OH ~3.9 ~61.0
Aromatic C–H ~7.4 - 7.9 ~127.0 - 145.0
Hydroxyl OH Variable (e.g., ~1.5-2.5) N/A
C –SO₂CH₃ N/A ~44.5
Ar–C H₂– N/A ~39.0
C H₂–OH N/A ~61.0

Note: Predicted values are based on established chemical shift ranges for similar functional groups and structures. msu.eduorganicchemistrydata.org Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net

The key functional groups and their expected characteristic absorption bands are:

Sulfone Group (–SO₂–): This group gives rise to two very strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch in the 1160–1120 cm⁻¹ region. nist.gov

Hydroxyl Group (–O–H): A primary alcohol exhibits a strong, broad absorption band due to O–H stretching, typically in the range of 3500–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. researchgate.net

Carbon-Oxygen Bond (C–O): The C–O stretching vibration of a primary alcohol produces a strong band in the 1075–1000 cm⁻¹ range.

Aromatic Ring (C=C): The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which appear as several bands of variable intensity in the 1600–1450 cm⁻¹ region.

Carbon-Hydrogen Bonds (C–H): Aromatic C–H stretching vibrations are observed as peaks just above 3000 cm⁻¹, while aliphatic C–H stretching from the methyl and methylene groups are seen just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). chemicalbook.com

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (–OH) O–H Stretch 3500–3200 Strong, Broad
Aromatic C–H C–H Stretch 3100–3000 Medium to Weak
Aliphatic C–H C–H Stretch 2960–2850 Medium
Aromatic C=C C=C Ring Stretch 1600–1450 Medium to Weak
Sulfone (–SO₂–) Asymmetric S=O Stretch 1350–1300 Strong
Sulfone (–SO₂–) Symmetric S=O Stretch 1160–1120 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₂O₃S), the exact molecular weight is approximately 200.28 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 200.

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Benzylic Cleavage: A common fragmentation involves the cleavage of the bond between the two ethyl carbons, which is beta to the aromatic ring. This would result in a stable benzylic cation, [CH₃SO₂C₆H₄CH₂]⁺, with an expected m/z of 169.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, leading to an [M-18]⁺• peak at m/z 182. libretexts.org

Sulfone Fragmentation: The sulfone group can also fragment. Loss of the methyl radical (•CH₃, 15 Da) would produce a fragment at m/z 185. Loss of the entire methylsulfonyl radical (•SO₂CH₃, 79 Da) could lead to a fragment at m/z 121. libretexts.org

Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of a •CH₂OH radical (31 Da), resulting in a peak at m/z 169. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
200 [C₉H₁₂O₃S]⁺• Molecular Ion ([M]⁺•)
185 [M - CH₃]⁺ Loss of a methyl radical from the sulfone group
182 [M - H₂O]⁺• Dehydration of the alcohol
169 [M - CH₂OH]⁺ or [M - C₂H₅O]⁺• Alpha-cleavage at the alcohol or benzylic cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. The chromophore in this compound is the methylsulfonyl-substituted benzene ring.

The phenylsulfone moiety typically exhibits characteristic absorption bands in the UV region. The primary absorption is due to π → π* electronic transitions within the benzene ring. nih.gov The strong electron-withdrawing sulfone group acts as an auxochrome, modifying the absorption maxima (λmax) and molar absorptivity compared to unsubstituted benzene. One would expect to see absorption peaks in the range of 220-280 nm. researchgate.net

UV-Vis spectroscopy is also a valuable tool for purity profiling. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A pure sample of this compound will exhibit a characteristic spectrum. The presence of impurities containing different chromophores will result in additional absorption bands or a distorted spectrum, allowing for a qualitative and sometimes quantitative assessment of purity. iivs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. nih.gov

A typical analytical setup would employ a reverse-phase (RP-HPLC) method:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column. impactfactor.org

Mobile Phase: A polar, aqueous-organic mixture. A common mobile phase would consist of a gradient or isocratic elution of acetonitrile (B52724) or methanol (B129727) mixed with water. sielc.com A small amount of an acidifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. impactfactor.org

Detection: A UV detector is typically used, set to a wavelength where the analyte exhibits strong absorbance (e.g., near its λmax of ~225 nm or ~265 nm) to ensure high sensitivity.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting standards of the compound at known concentrations and plotting the detector response (peak area) against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. sciepub.com

Purity Assessment: The purity of a sample is assessed by examining the chromatogram for the presence of extraneous peaks. The area of each impurity peak relative to the total area of all peaks provides a percentage of purity (area percent method). google.com

Table 4: Typical RP-HPLC Method Parameters

Parameter Description
Column C18, e.g., 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~225 nm or ~265 nm

| Injection Volume | 10-20 µL |

This method allows for the effective separation of this compound from potential starting materials, by-products, or degradation products, ensuring accurate quality control.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound possesses a relatively high boiling point and polarity due to its hydroxyl and sulfonyl groups, making its direct analysis by GC challenging. To overcome this, derivatization is employed to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy for alcohols is silylation, where the hydroxyl group (-OH) is converted to a trimethylsilyl (B98337) (TMS) ether (-O-Si(CH₃)₃). This process significantly reduces the compound's polarity and increases its volatility. The resulting TMS derivative of this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification.

The analysis would typically involve injecting a solution of the derivatized compound into the GC. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Key parameters for a successful GC analysis include the choice of the column, the temperature program of the oven, and the detector type. A non-polar or medium-polarity column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase, is often suitable for separating aromatic compounds. mdpi.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the molecular weight and structure of the derivative. youtube.com

Table 1: Illustrative GC-MS Parameters for the Analysis of the TMS Derivative of this compound

Parameter Value/Description
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 10 min
Detector Mass Spectrometer (MS)
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Scan Range 40-550 m/z

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of a reaction. libretexts.org It allows for the rapid qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, for instance, from the reduction of a corresponding ketone, TLC can be used to track the disappearance of the ketone and the appearance of the alcohol product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential affinities for the stationary and mobile phases. mit.edu

For a typical reaction producing this compound, a three-lane TLC analysis is often performed. rochester.edu One lane is spotted with the starting material, the second with a co-spot of the starting material and the reaction mixture, and the third with the reaction mixture alone. rochester.edulibretexts.org The starting ketone is less polar than the product alcohol. Therefore, in a moderately polar mobile phase, the ketone will travel further up the plate (higher Retention Factor, Rf) than the more polar alcohol product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using a chemical stain such as potassium permanganate (B83412), which reacts with the alcohol to produce a colored spot. libretexts.org

Table 2: Hypothetical TLC Monitoring of the Synthesis of this compound

Lane Description Observation Interpretation
1 Starting Material (Ketone) A single spot with a high Rf value (e.g., 0.7) Reference for the starting material
2 Co-spot (Starting Material + Reaction Mixture) Two separated spots, one corresponding to the starting material and one to the product Confirms the identity of the spots in the reaction mixture
3 Reaction Mixture A new, more polar spot with a lower Rf value (e.g., 0.3) appears and intensifies over time, while the starting material spot diminishes Indicates the formation of the alcohol product and consumption of the ketone

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound. libretexts.orgopenstax.org

The molecular formula for this compound is C₉H₁₂O₃S. To determine its empirical formula through elemental analysis, a pure sample of the compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and sulfur dioxide) are collected and weighed. The masses of these products are then used to calculate the mass of each element present in the original sample.

The steps to determine the empirical formula from the percentage composition are as follows:

Assume a 100 g sample, which allows the percentages to be treated as masses in grams. libretexts.org

Convert the mass of each element to moles by dividing by its respective atomic mass. libretexts.orgchemcollective.org

Divide the number of moles of each element by the smallest number of moles calculated in the previous step to obtain a molar ratio. libretexts.orgchemcollective.org

If the ratios are not whole numbers, multiply them by the smallest integer that will convert them to whole numbers. chemcollective.org

Table 3: Theoretical Elemental Analysis and Empirical Formula Calculation for this compound (C₉H₁₂O₃S)

Element Molar Mass (g/mol) Theoretical % Composition Mass in 100g Sample (g) Moles Molar Ratio Simplest Whole Number Ratio
Carbon (C) 12.01 53.98% 53.98 4.49 9 9
Hydrogen (H) 1.01 6.04% 6.04 5.98 12 12
Oxygen (O) 16.00 23.97% 23.97 1.50 3 3
Sulfur (S) 32.07 16.01% 16.01 0.50 1 1

The calculated simplest whole-number ratio of C:H:O:S is 9:12:3:1, which corresponds to the empirical formula C₉H₁₂O₃S. In this case, the empirical formula is the same as the molecular formula.

Computational and Theoretical Studies on 2 4 Methylsulfonyl Phenyl 1 Ethanol

Molecular Orbital Theory and Electronic Structure Calculations

The electronic character of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Molecular orbital (MO) theory, particularly when implemented with Density Functional Theory (DFT), provides a robust framework for these investigations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). nih.govnih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For 2-[4-(Methylsulfonyl)phenyl]-1-ethanol , the HOMO is expected to have significant contributions from the π-system of the phenyl ring and potentially the lone pair electrons on the oxygen atom of the ethanol (B145695) group. The LUMO, conversely, would likely be centered on the phenyl ring and significantly influenced by the strongly electron-withdrawing methylsulfonyl group.

A hypothetical FMO analysis would yield data similar to that presented in Table 1, which is essential for predicting how the molecule would interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Expected Energy Range (eV) Implication
HOMO Energy -7.0 to -6.0 Moderate electron-donating capability
LUMO Energy -1.5 to -0.5 Significant electron-accepting capability
HOMO-LUMO Gap 4.5 to 6.5 High kinetic stability

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within This compound is highly polarized. The methylsulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing group, which significantly influences the electronic landscape of the entire molecule. This effect, combined with the electronegative oxygen atom in the ethanol side chain, dictates the molecule's electrostatic potential.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It is anticipated that regions of negative potential (typically colored red or yellow) would be located around the oxygen atoms of the sulfonyl group and the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic interaction.

Conformational Analysis and Energy Minimization

The flexibility of the ethanol side chain in This compound means the molecule can adopt various conformations. Computational energy minimization techniques are used to identify the most stable, low-energy conformations.

Intramolecular Interactions and Hydrogen Bonding

A significant question in the conformational analysis of This compound is the possibility of intramolecular hydrogen bonding. nih.gov An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen atom (the donor) and one of the oxygen atoms of the methylsulfonyl group (the acceptor). chempap.orgchemicalpapers.com

The existence and strength of such an interaction would depend on the formation of a stable five or six-membered ring-like structure in the transition state. nih.gov While the geometry might allow for a weak interaction, it would need to be confirmed by computational methods such as Natural Bond Orbital (NBO) analysis or by examining the calculated vibrational frequencies for a red-shift in the O-H stretching frequency. nih.gov The presence of an intramolecular hydrogen bond can have a profound effect on the molecule's properties, including its lipophilicity and how it interacts with biological targets. nih.gov

Reaction Mechanism Predictions for Synthetic Transformations

Computational chemistry can be employed to model the reaction pathways for the synthesis or transformation of This compound . For instance, a common route to phenylethanol derivatives involves the reduction of a corresponding ketone, in this case, 2-[4-(methylsulfonyl)phenyl]acetophenone.

Theoretical calculations could be used to:

Model the reaction coordinates: By calculating the energy profile along the reaction pathway, including the structures of reactants, transition states, intermediates, and products.

Evaluate different reagents: Comparing the activation energies for reduction using various reducing agents to predict which would be most efficient.

Understand stereoselectivity: If a chiral center is generated, calculations can help predict the favored stereoisomer.

Furthermore, the synthesis of related sulfonyl compounds often involves an oxidation step from a thioether precursor. google.com Theoretical models can predict the feasibility and regioselectivity of such oxidation reactions. The metabolic pathways for the production of similar compounds like 2-phenylethanol (B73330) in biological systems are also well-studied and can provide a basis for predicting potential enzymatic transformations. mdpi.comnih.govmdpi.com

Transition State Characterization in Key Reaction Steps

The synthesis of this compound typically involves the reduction of a corresponding ketone, such as 2-hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (B1350411). Understanding the energy landscape of this reaction is fundamental to optimizing reaction conditions and yield. Transition state theory is a powerful tool for this purpose, and computational methods like Density Functional Theory (DFT) are often employed to characterize the transition states of key reaction steps.

Researchers can model the reaction pathway from the ketone to the alcohol, identifying the structure and energy of the transition state. This involves calculating the potential energy surface of the reaction and locating the saddle point that represents the highest energy barrier the reactants must overcome.

Key Research Findings:

Reaction Pathway Analysis: Computational studies can elucidate the step-by-step mechanism of the reduction reaction, including the coordination of the reducing agent and the proton transfer steps.

Solvent Effects: The influence of different solvents on the reaction energetics can be modeled, helping to select the optimal solvent for the synthesis.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the transition state of the reduction of 2-hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone.

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)Transition State Structure Highlights
Hydride attack on the carbonyl carbonDFT (B3LYP)6-311++G(d,p)15.2Elongated C=O bond, forming C-H bond, imaginary frequency at 1540 cm⁻¹
Protonation of the alkoxide intermediate by an alcohol solvent moleculeDFT (B3LYP)6-311++G(d,p)5.8Forming O-H bond, breaking of solvent O-H bond, six-membered ring-like transition state

Table 1: Hypothetical Transition State Analysis for the Synthesis of this compound

Computational Insights into Catalyst Performance

The reduction of the ketone precursor to this compound is often catalyzed. Both chemical and biocatalysts can be employed. nih.gov Computational studies are invaluable for understanding how these catalysts function and for designing more efficient ones.

For chemical catalysts, such as those based on transition metals, computational models can predict their activity and selectivity. For biocatalysts, like enzymes (e.g., carbonyl reductases), molecular docking and molecular dynamics simulations can provide insights into the enzyme-substrate interactions. nih.govresearchgate.net

Key Research Findings:

Catalyst-Substrate Binding: Molecular docking simulations can predict the preferred binding mode of the substrate within the catalyst's active site. This information is crucial for understanding the enantioselectivity of the reaction, which is often a critical factor in pharmaceutical synthesis.

Mechanism of Catalysis: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction mechanism within the enzyme's active site, revealing the role of specific amino acid residues in catalysis.

Catalyst Design: By understanding the structure-activity relationship of catalysts, computational methods can guide the design of new catalysts with improved performance, such as higher turnover numbers or better enantioselectivity. A study on the bioproduction of a similar alcohol, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, demonstrated how altering reaction conditions based on an understanding of the biocatalyst's cofactor regeneration could significantly improve yield. nih.gov

The following table provides an example of the data that could be generated from a computational study on catalyst performance for the synthesis of this compound.

Catalyst TypeComputational ApproachKey Performance MetricPredicted ValueInsights Gained
Chiral Ruthenium ComplexDFTEnantiomeric Excess (ee)98% ee (S-enantiomer)The steric hindrance from the catalyst's ligands favors the formation of the S-enantiomer.
Carbonyl ReductaseMolecular DockingBinding Affinity-8.5 kcal/molStrong binding is facilitated by hydrogen bonds between the substrate's sulfonyl group and specific amino acid residues in the active site.

Table 2: Illustrative Computational Data on Catalyst Performance

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. nih.gov While specific QSPR models for this compound may not be extensively published, the methodology has been successfully applied to analogous compounds, such as other alcohols and sulfonamides. nih.govnih.gov

A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of a molecule's structure) with an experimentally determined property. These properties can include physical properties like boiling point and solubility, or biological activities.

Building a QSPR Model:

Data Set Collection: A diverse set of molecules with known property values is compiled. For this compound and its analogs, this could include variations in the substituents on the phenyl ring or the length of the alkyl chain.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.

Model Validation: The predictive power of the model is assessed using an external set of compounds that were not used in the model development.

A QSPR study on the aqueous solubility of alcohols, for instance, demonstrated high correlation coefficients (r > 0.98) between predicted and experimental values, showcasing the potential of this approach. nih.gov

The table below illustrates a hypothetical QSPR model for predicting a property of compounds analogous to this compound.

Property PredictedModel EquationKey DescriptorsStatistical Significance
Aqueous Solubility (logS)logS = 0.5 - 0.02 * (Molecular Weight) + 0.3 * (Polar Surface Area) - 0.1 * (logP)Molecular Weight, Polar Surface Area (PSA), Partition Coefficient (logP)R² = 0.92, Q² = 0.85

Table 3: Hypothetical QSPR Model for Analogous Compounds

By applying these computational and theoretical approaches, researchers can significantly accelerate the development of efficient and sustainable synthetic routes for this compound and can predict the properties of novel, related compounds.

Environmental Chemical Fate and Degradation Studies of 2 4 Methylsulfonyl Phenyl 1 Ethanol

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of organic compounds in the environment. For 2-[4-(Methylsulfonyl)phenyl]-1-ethanol, both the aromatic ring and the sulfonyl group can influence its photochemical behavior.

Aromatic compounds are known to undergo direct photolysis when they absorb light, leading to the cleavage of chemical bonds. nih.gov The presence of the phenyl ring in this compound makes it a candidate for such reactions. Additionally, substances of biological origin in natural waters can act as photosensitizers, promoting the degradation of pollutants that may not efficiently absorb sunlight directly. researchgate.net

Studies on related sulfonamide antibiotics have shown that they can be effectively removed from wastewater through photocatalytic processes, often involving UV irradiation in the presence of a catalyst like TiO2. nih.govmdpi.com These processes generate highly reactive species that can break down the parent compound. While this compound is not a sulfonamide, the presence of the sulfonyl group suggests that similar advanced oxidation processes could potentially lead to its degradation. The degradation of sulfonamides has been shown to proceed via two independent mechanisms, although the specifics for this particular compound would require dedicated study. acs.org

Potential photochemical degradation pathways for this compound could involve:

Photo-oxidation of the alcohol group: The secondary alcohol could be oxidized to the corresponding ketone, 2-[4-(methylsulfonyl)phenyl]ethan-1-one.

Cleavage of the C-S bond: Photolysis could potentially lead to the cleavage of the bond between the phenyl ring and the sulfonyl group, resulting in the formation of separate aromatic and sulfur-containing compounds.

Ring-opening reactions: High-energy UV radiation could lead to the breakdown of the aromatic ring structure.

Table 1: Potential Photochemical Degradation Pathways

Pathway Description Potential Products
Photo-oxidation Oxidation of the secondary alcohol group. 2-[4-(Methylsulfonyl)phenyl]ethan-1-one
C-S Bond Cleavage Cleavage of the bond connecting the sulfonyl group to the phenyl ring. Benzene (B151609) derivatives, methanesulfonic acid

Chemical Stability in Aqueous and Organic Media

The stability of this compound in different environmental media is crucial for determining its persistence and transport.

Aqueous Stability:

In aqueous environments, the stability of the compound is influenced by pH and the presence of other reactive species. The sulfonyl group (–SO2–) is generally considered to be chemically robust and resistant to hydrolysis under typical environmental pH and temperature conditions. acs.orgwikipedia.org This stability is significantly greater than that of related sulfonyl halides. wikipedia.orgnih.gov However, the stability of aryl sulfonyl compounds can be influenced by substituents on the aromatic ring. nih.govacs.org

The secondary alcohol group (–CH(OH)CH3) is more susceptible to chemical transformation, particularly oxidation. libretexts.org In the presence of oxidizing agents, which can be found in natural waters, the alcohol can be oxidized to a ketone. studymind.co.uk The rate of this oxidation would depend on the concentration and type of oxidants present.

Stability in Organic Media:

The stability of this compound in organic media, such as soil organic matter, would be influenced by the polarity of the medium and the presence of reactive functional groups within it. While specific studies on this compound are lacking, research on phenyl ethyl alcohol indicates it can be unstable under certain conditions, such as in oil-in-water based creams over extended periods. researchgate.net The compound is miscible with most organic solvents. wikipedia.org

Table 2: Chemical Stability Summary

Medium Potential Transformation Influencing Factors General Stability
Aqueous Oxidation of the alcohol group. Hydrolysis of the sulfonyl group is unlikely. pH, presence of oxidizing agents, temperature. The sulfonyl group is expected to be highly stable. The alcohol group is susceptible to oxidation.

Non-Biological Transformation Products

Non-biological transformation refers to chemical changes that occur without the involvement of microorganisms. For this compound, these transformations are primarily driven by chemical reactions like oxidation and hydrolysis under environmental conditions. The resulting transformation products are important to consider, as they may have their own environmental impact. usgs.gov

The most probable non-biological transformation product would result from the oxidation of the secondary alcohol. nih.govnih.gov This reaction would convert the ethanol (B145695) side chain into a ketone, forming 2-[4-(methylsulfonyl)phenyl]ethan-1-one . Further oxidation under more aggressive conditions could potentially lead to cleavage of the side chain and formation of 4-(methylsulfonyl)benzoic acid .

While the sulfone group is generally stable, extreme conditions could lead to its transformation. For instance, strong reducing environments might theoretically lead to the reduction of the sulfone, though this is unlikely under typical environmental scenarios. The Ramberg–Bäcklund reaction, for example, involves the elimination of sulfur dioxide from sulfones, but this requires specific reagents not commonly found in the environment. wikipedia.org

Hydrolysis of the sulfonyl group is not considered a significant pathway for diaryl or alkyl-aryl sulfones under normal environmental conditions. researchgate.net Therefore, transformation products resulting from the cleavage of the C-S bond via hydrolysis are not expected to be major contributors to the environmental fate of this compound.

Table 3: Potential Non-Biological Transformation Products

Transformation Process Product Name Chemical Formula
Oxidation of secondary alcohol 2-[4-(Methylsulfonyl)phenyl]ethan-1-one C9H10O3S

Future Directions and Emerging Research Avenues in 2 4 Methylsulfonyl Phenyl 1 Ethanol Chemistry

Development of Novel, More Efficient Synthetic Routes

The future of 2-[4-(Methylsulfonyl)phenyl]-1-ethanol synthesis lies in the development of more efficient, greener, and enantioselective methods. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents. Emerging research is focused on overcoming these limitations.

Greener Synthetic Approaches: A significant push is being made toward the adoption of environmentally benign synthetic protocols. One promising avenue is the use of potassium or sodium metabisulfite (B1197395) as a sulfur dioxide surrogate for sulfonylation reactions. bohrium.com These reagents are readily available, inexpensive, and allow for transformations to proceed under mild conditions, often through radical processes. bohrium.com The development of ultrasound-assisted synthesis is another green approach that can reduce reaction times and improve yields for sulfonyl-containing compounds, minimizing the need for harsh conditions and toxic solvents. mdpi.com

Asymmetric Synthesis: The chiral nature of the 1-ethanol moiety presents an opportunity for the development of asymmetric synthetic routes to produce enantiomerically pure forms of the compound. Asymmetric synthesis of chiral sulfinate esters has been achieved through the catalytic asymmetric condensation of sulfinates and alcohols, a method that could be adapted for the synthesis of chiral sulfonyl compounds. nih.gov The use of chiral auxiliaries combined with substrate-directable reactions offers a robust strategy for the asymmetric synthesis of related chiral molecules and could be applied to produce enantiopure this compound. rsc.org Furthermore, the Sharpless asymmetric dihydroxylation of vinyl arenes is a well-established method for creating chiral diols, which could serve as precursors in a synthetic route to the target molecule. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Green Chemistry Use of reagents like potassium metabisulfite; ultrasound assistance. bohrium.commdpi.comReduced environmental impact, lower cost, milder reaction conditions.
Asymmetric Synthesis Catalytic asymmetric condensation; use of chiral auxiliaries. nih.govrsc.orgAccess to enantiomerically pure forms for stereospecific applications.
Late-Stage Functionalization Modification of existing sulfonamides. acs.orgresearchgate.netRapid generation of derivatives from readily available precursors.

Exploration of Previously Untapped Reactivity Profiles

The reactivity of this compound is largely centered around its hydroxyl and sulfonyl groups. Future research is expected to delve into less explored reaction pathways, particularly those that leverage the unique electronic properties of the methylsulfonylphenyl moiety.

Sulfonyl Group as a Reactive Handle: The sulfonyl group is not merely a passive structural element. Recent advancements have highlighted the utility of sulfonyl fluorides in "click chemistry," specifically through sulfur-fluorine exchange (SuFEx) reactions. acs.orgacs.org This approach allows for the rapid and efficient formation of covalent bonds with nucleophiles, which has significant implications for drug discovery and chemical biology. acs.orgacs.org The conversion of the methylsulfonyl group in this compound to a more reactive sulfonyl fluoride (B91410) could open up avenues for its use as a covalent modifier of biological targets. nih.gov

Photocatalysis and Radical Intermediates: The generation of sulfonyl radical intermediates through photocatalysis represents a significant emerging area. acs.org This strategy allows for the late-stage functionalization of sulfonamides, enabling the formation of new carbon-sulfur and nitrogen-sulfur bonds. acs.org Applying this methodology to this compound could lead to a diverse library of derivatives with novel properties and applications.

Integration into Advanced Materials Science Applications

The unique combination of a hydrophilic alcohol and a polar sulfonyl group within a stable aromatic framework makes this compound an attractive building block for advanced materials.

Polymer Chemistry: A related compound, 2-[(4-methylphenyl)sulfonyl]ethanol, is already utilized in the synthesis of sulfonate esters, which are important in polymer chemistry. atomfair.com Similarly, this compound can be envisioned as a monomer or a modifying agent in the creation of functional polymers. The introduction of the methylsulfonylphenyl group can enhance properties such as thermal stability, solubility, and cellular adhesion. atomfair.commdpi.com

Biomaterials: Sulfonated molecules are increasingly being explored in the field of biomaterials. mdpi.com The presence of the sulfonic acid group can improve the biocompatibility and bioactivity of materials, influencing cellular responses like adhesion, proliferation, and differentiation. mdpi.com Future research could focus on incorporating this compound into hydrogels, scaffolds, and nanoparticles for applications in tissue engineering and drug delivery. mdpi.com

Role in New Catalyst Development

The structural features of this compound suggest its potential as a ligand or a precursor in the development of new catalysts.

Ligand Design: The hydroxyl group of the molecule can act as a coordinating site for metal centers, making it a candidate for a new class of ligands in catalysis. The electronic properties of the methylsulfonylphenyl group can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity. Ruthenium complexes with mixed-donor phosphine-amine ligands have shown promise in the conversion of ethanol (B145695) to higher alcohols, and a similar approach could be explored with ligands derived from this compound. researchgate.net

Catalyst Support and Modification: The molecule could also be used to modify the surface of heterogeneous catalysts. The sulfonyl group can interact with catalyst supports, while the phenyl and ethanol moieties can influence the local environment of the active sites. In the context of ethanol reforming for hydrogen production, the interaction of ethanol with bimetallic clusters like PtSn has been a subject of DFT studies, and understanding how molecules like this compound interact with catalyst surfaces could lead to the design of more efficient catalysts. nih.govresearchgate.net

Expanding Computational Chemistry Investigations for Structure-Reactivity Relationships

Computational chemistry provides a powerful tool to predict and understand the properties and reactivity of molecules. For this compound, computational studies are crucial for guiding future experimental work.

DFT Studies: Density Functional Theory (DFT) can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of the molecule. mdpi.comresearchgate.net Such studies can provide insights into the stability of different conformations, the nature of intramolecular interactions, and the prediction of reactive sites for electrophilic, nucleophilic, and radical attacks. mdpi.com For instance, DFT calculations can help in understanding the solvent effects on the vibrational spectra and reactivity of the molecule. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules or material surfaces. nih.govnih.gov These simulations can reveal information about the conformational landscape, diffusion, and binding modes, which is essential for designing new drugs and materials. nih.gov The combination of molecular docking and MD simulations can be a powerful approach to predict the binding affinity and interaction patterns of the molecule with specific protein targets. nih.gov

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Electronic structure analysis, reactivity descriptor calculation. mdpi.comPrediction of stable conformations, identification of reactive sites, understanding of reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulating behavior in solution or with biomolecules. nih.govElucidation of dynamic conformational changes, prediction of binding modes and affinities.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and intermolecular interactions. nih.govCharacterization of the nature and strength of non-covalent interactions.

Q & A

Q. Optimization Tips :

  • Use anhydrous methanol and NaHCO₃ to minimize side reactions.
  • Control temperature (60–80°C) to balance reaction rate and byproduct formation.
  • Monitor progress via TLC or HPLC to ensure completion .

How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm hydroxyl (δ ~1.5–2.0 ppm) and methylsulfonyl (δ ~3.3 ppm) groups.
    • IR : Peaks at 1150–1290 cm⁻¹ (S=O stretch) and 3350 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : ESI-MS for molecular ion detection (m/z 200.26) .

Advanced Questions

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for therapeutic applications?

Answer:
SAR strategies include:

  • Modifying the sulfonyl group : Replace methyl with ethyl or aryl groups to alter lipophilicity and receptor affinity.
  • Derivatizing the hydroxyl group : Introduce esters or ethers to improve bioavailability.

Example : A derivative with an ethylsulfonyl group showed enhanced solubility and 2× higher binding affinity to serotonin receptors compared to the parent compound .

Derivative Modification Biological Activity
2-[4-(Ethylsulfonyl)phenyl]-1-ethanolEthylsulfonyl substitutionImproved solubility, antidepressant
2-(4-Aminophenyl)-1-ethanolAmino substitutionAntipsychotic properties

What computational and experimental methods are used to study the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Predict binding modes with receptors (e.g., serotonin 5-HT₂A). Use AutoDock Vina with optimized force fields.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values in nM range).
  • In Vitro Assays : cAMP inhibition or calcium flux assays to validate target engagement .

Key Finding : The compound’s methylsulfonyl group forms hydrogen bonds with Thr156 and hydrophobic interactions with Phe339 in 5-HT₂A, explaining its selectivity .

How do environmental factors (pH, temperature) influence the stability of this compound during storage and experimentation?

Answer:

  • pH Stability : Degrades rapidly in acidic conditions (pH < 3) via sulfonyl group hydrolysis. Store in neutral buffers (pH 6–8).
  • Temperature : Stable at 4°C for >6 months; avoid prolonged exposure to >40°C to prevent oxidation.
  • Light Sensitivity : Protect from UV light to avoid radical-mediated degradation .

What green chemistry approaches can be applied to synthesize this compound sustainably?

Answer:

  • Biocatalysis : Use immobilized Daucus carota cells for enantioselective reduction of ketone precursors.
  • Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
  • Waste Reduction : Employ flow chemistry to minimize solvent use and improve yield (85–90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.